REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[C:3]=1[C:13](=[O:15])[CH3:14].[BH4-].[Na+].CO.ClCCl.CO>C(O)(C)C.O>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[C:3]=1[CH:13]([CH3:14])[OH:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NC2=CC=CC=C12)C)C(C)=O
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
methanol dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for several hours until the reaction
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the concentrate partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
WASH
|
Details
|
(saturated sodium chloride wash, sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC2=CC=CC=C12)C)C(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |